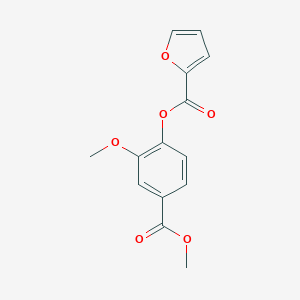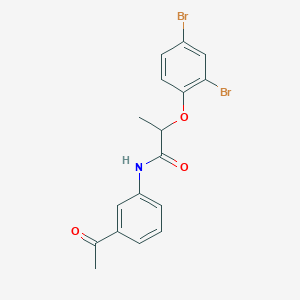![molecular formula C15H14O6S B309285 Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate](/img/structure/B309285.png)
Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate, also known as PMB, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and acetone. PMB has been used as a protecting group for carboxylic acids in organic synthesis, and it has also been found to have potential in the treatment of cancer.
Wirkmechanismus
The mechanism of action of Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate as an anticancer agent involves its ability to inhibit the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is involved in the folding and stabilization of many proteins that are important for cancer cell growth and survival. By inhibiting Hsp90, Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate can disrupt the function of these proteins and induce cancer cell death.
Biochemical and Physiological Effects:
Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate has been found to have a variety of biochemical and physiological effects. In addition to its anticancer activity, Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate has been shown to have anti-inflammatory and antioxidant properties. It has also been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate in lab experiments is its high purity and stability. It is also relatively easy to synthesize and purify. However, one limitation is that it can be expensive to obtain in large quantities. Additionally, Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate may not be suitable for certain experiments due to its chemical properties and potential interactions with other compounds.
Zukünftige Richtungen
There are several future directions for research involving Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate. One area of interest is the development of new synthetic methods for Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate and related compounds. Another area of interest is the investigation of Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate's potential as a therapeutic agent for other diseases besides cancer, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate.
Synthesemethoden
The synthesis method for Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate involves the reaction of 3-methoxybenzoic acid with sulfonyl chloride in the presence of a base such as triethylamine. The resulting sulfonyl chloride intermediate is then reacted with methyl 4-hydroxybenzoate in the presence of a base and a catalyst such as 4-dimethylaminopyridine. The final product is obtained by purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate has been used as a protecting group for carboxylic acids, which allows for selective reactions with other functional groups. In medicinal chemistry, Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate has been found to have potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate has been used as a tool to study protein-protein interactions and enzyme activity.
Eigenschaften
Produktname |
Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate |
|---|---|
Molekularformel |
C15H14O6S |
Molekulargewicht |
322.3 g/mol |
IUPAC-Name |
methyl 4-(benzenesulfonyloxy)-3-methoxybenzoate |
InChI |
InChI=1S/C15H14O6S/c1-19-14-10-11(15(16)20-2)8-9-13(14)21-22(17,18)12-6-4-3-5-7-12/h3-10H,1-2H3 |
InChI-Schlüssel |
ULUQSFJRHMZRFD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C(=O)OC)OS(=O)(=O)C2=CC=CC=C2 |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(=O)OC)OS(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-ethylhexanoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B309202.png)
![4-chloro-3-[(2-ethylhexanoyl)amino]-N-isobutylbenzamide](/img/structure/B309203.png)
![4-chloro-N-phenyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309205.png)
![N-cyclohexyl-3,5-bis[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309206.png)
![N-(2-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309207.png)

![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}isonicotinamide](/img/structure/B309218.png)

![Propyl 5-[(2-fluorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309220.png)
![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B309221.png)
![N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B309222.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(2-fluorobenzoyl)amino]benzamide](/img/structure/B309223.png)
![4-chloro-N-(2-ethoxyphenyl)-3-[(methoxyacetyl)amino]benzamide](/img/structure/B309224.png)
![3-[(methoxyacetyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B309225.png)